molecular formula C20H17F2N3O5S B2561610 ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226454-75-6

ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2561610
CAS No.: 1226454-75-6
M. Wt: 449.43
InChI Key: YSZGELHWDCEZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H17F2N3O5S and its molecular weight is 449.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate, identified by its CAS number 1226433-04-0, is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the imidazole ring and subsequent thioether formation. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of this compound.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related imidazole derivatives. For instance, a study published in Molecules demonstrated that similar compounds exhibited potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound 4f from this study showed an IC50 value significantly lower than that of standard chemotherapy agents such as 5-fluorouracil (5-FU) and methotrexate (MTX), indicating higher efficacy in inhibiting tumor cell growth .

Table 1: Antiproliferative Activity of Compound 4f

Cell LineIC50 (µM)Comparison to 5-FU
A54918.53More potent
SGC-790115.30More potent
HeLa12.45More potent

The selectivity index for compound 4f was notably high, with normal L-02 cells showing a tolerance that was 23–46-fold greater than that of tumor cells . This selectivity suggests a favorable therapeutic window for further development.

The mechanism by which this compound induces apoptosis has been explored in vitro. It has been shown to increase Bax protein expression while decreasing Bcl-2 levels in a time-dependent manner, leading to enhanced apoptosis in HeLa cells. Specifically, after treatment with compound 4f at a concentration of 3.24 µM, the apoptosis rate reached 68.2%, compared to only 39.6% induced by the control drug 5-FU .

Table 2: Apoptosis Induction by Compound 4f

TreatmentApoptosis Rate (%)
Control (5-FU)39.6
Compound 4f68.2

Case Studies and Research Findings

A significant body of research has focused on the biological activities of imidazole derivatives due to their diverse pharmacological profiles. A case study involving similar compounds indicated their effectiveness against various types of cancer, emphasizing the importance of structural modifications in enhancing biological activity .

Moreover, compounds containing difluoromethoxy groups have been associated with improved pharmacokinetic properties and increased potency against cancer cell lines . The introduction of nitro groups further enhances the electron-withdrawing capacity, contributing to the overall efficacy of these compounds.

Properties

IUPAC Name

ethyl 2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O5S/c1-2-29-18(26)12-31-20-23-11-17(13-4-3-5-15(10-13)25(27)28)24(20)14-6-8-16(9-7-14)30-19(21)22/h3-11,19H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZGELHWDCEZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.